molecular formula C13H15NO3 B1603565 (4-Oxo-piperidin-1-yl)-phenyl-acetic acid CAS No. 886363-69-5

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid

Cat. No. B1603565
M. Wt: 233.26 g/mol
InChI Key: QCBIWGPSVRMWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid, also known as KAA-2, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of NMDA receptor antagonists and has been shown to have neuroprotective properties.

Mechanism Of Action

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and neuronal survival. By blocking the NMDA receptor, (4-Oxo-piperidin-1-yl)-phenyl-acetic acid can prevent excitotoxicity and reduce the damage caused by excessive glutamate release.

Biochemical And Physiological Effects

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Oxo-piperidin-1-yl)-phenyl-acetic acid in lab experiments is its ability to selectively block the NMDA receptor, which can help to isolate the effects of glutamate-mediated excitotoxicity. However, one limitation is that it may not be as effective in vivo as it is in vitro, due to issues with bioavailability and metabolism.

Future Directions

There are several potential future directions for the study of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid. One area of interest is in developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and efficacy in vivo. Another area of interest is in exploring its potential therapeutic effects in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid and its effects on neuronal function and survival.

Scientific Research Applications

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid has been studied for its potential therapeutic effects in a variety of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. It has been shown to have neuroprotective properties by blocking the NMDA receptor, which is involved in excitotoxicity and neuronal damage.

properties

IUPAC Name

2-(4-oxopiperidin-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBIWGPSVRMWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615863
Record name (4-Oxopiperidin-1-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid

CAS RN

886363-69-5
Record name (4-Oxopiperidin-1-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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